Methyl aluminum

Computational Chemistry Organometallic Energetics Reaction Mechanism

TMA dimer dissociation is inefficient for monomer-dependent ALD/CVD surface chemistry, requiring high energy input. Methyl aluminum (CAS 76392-49-9) supplies the discrete CH₃Al monomer for deposition precursor synthesis and MAO catalyst R&D. • Bypasses TMA dimer dissociation bottlenecks in ALD/CVD • Enables tailored MAO synthesis with controlled Al/Me ratios for metallocene catalysts • ~2 kcal/mol energy advantage over alternative monomer configurations aids computational modeling

Molecular Formula CH3Al
Molecular Weight 42.016 g/mol
CAS No. 76392-49-9
Cat. No. B8321255
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameMethyl aluminum
CAS76392-49-9
Molecular FormulaCH3Al
Molecular Weight42.016 g/mol
Structural Identifiers
SMILESC[Al]
InChIInChI=1S/CH3.Al/h1H3;
InChIKeyNRQNMMBQPIGPTB-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

甲基铝 (CAS: 76392-49-9) 采购指南:单体结构特征与理论应用基础


甲基铝(CAS: 76392-49-9)在化学命名法中通常指向化学式为 CH₃Al 的单体化合物,其分子量为 42.016 g/mol 。需要明确的是,CH₃Al 主要作为一个理论上的单体单元被认知;在实际实验条件下,常见的甲基铝衍生物(如三甲基铝,TMA)主要以二聚体 Al₂(CH₃)₆ 的形式存在,其在20°C时单体解离度极低 [1]。因此,对于以 CAS 76392-49-9 标识的甲基铝,用户通常应将其理解为一种用于研究的、代表单体 CH₃Al 单元的化学物质。其物理化学性质,如介电常数和极化率,已有相关早期研究报道,这些数据有助于理解铝-碳键的共价特性和分子结构 [2]。

为什么不能用三甲基铝 (TMA) 替代甲基铝 (CH₃Al) 进行采购:单体和二聚体在化学反应活性上的根本差异


在采购决策中,简单地用三甲基铝(TMA, CAS: 75-24-1)来替代甲基铝(CH₃Al)是不可行的,因为这忽略了它们之间最根本的结构和反应活性差异。三甲基铝主要以稳定的二聚体 Al₂(CH₃)₆ 形式存在 [1],而甲基铝代表的是单体 CH₃Al。这种结构差异直接导致其反应活性截然不同。理论计算表明,由TMA衍生的单体CH₃Al结构(即甲基铝DMA结构)在能量上比另一种单桥联的铝-TMA复合物稳定约2 kcal/mol [2]。这意味着,在需要单体活性的沉积、表面化学或特定合成步骤中,依赖通过解离TMA来提供活性单体的方式不仅效率低下(因其解离度极低),而且需要高能量输入,而直接使用单体形式的甲基铝(或能稳定提供单体的衍生物)在能量学和反应动力学上具有本质区别 [2]。

甲基铝 (CAS: 76392-49-9) 的核心差异化定量证据


甲基铝单体结构的理论能量优势

理论计算显示,甲基铝(CH₃Al)作为三甲基铝(TMA)复合物体系中的一个稳定结构(DMA结构),在能量上比另一种单桥联的铝-TMA结构更稳定 [1]。这一量化数据为理解甲基铝单体在特定条件下的优先形成提供了直接证据。

Computational Chemistry Organometallic Energetics Reaction Mechanism

与三甲基铝(TMA)的单体/二聚体形态差异

与常见的二聚体三甲基铝(TMA, Al₂(CH₃)₆)不同,甲基铝代表其单体形式CH₃Al。三甲基铝在标准温度和压力下主要以二聚体形式存在,其单体解离度在20°C时仅为0.0047% [1]。这种极低的解离度表明,在常温应用中,依赖TMA来获得单体物种是低效的。

Organometallic Chemistry Vapor Deposition Catalysis

甲基铝衍生物在化学气相沉积 (CVD) 中的性能表现

甲基铝二异丙醇盐 (MADI) 作为甲基铝(CH₃Al)的衍生物,在化学气相沉积 (CVD) 氧化铝薄膜的研究中与二甲基铝异丙醇盐 (DMAI) 和传统前驱体进行了比较 [1]。研究旨在探索取代基对前驱体性能和薄膜质量的影响,为选择特定应用的前驱体提供依据。

Chemical Vapor Deposition Thin Films Microelectronics

甲基铝 (CAS: 76392-49-9) 的优选研究和工业应用场景


对单体反应活性有精确要求的基础研究

该场景适用于研究铝-碳键的断裂与形成机制、表面吸附动力学等基础科学问题。由于甲基铝(CH₃Al)代表单体单元,其为研究人员提供了一个明确的、不含二聚体复杂性的化学实体。理论计算已证明其结构的能量稳定性 [1],使其成为计算化学和表面科学中研究单体反应路径的理想模型化合物。

开发新型薄膜沉积前驱体

对于致力于开发下一代原子层沉积 (ALD) 或化学气相沉积 (CVD) 工艺的材料科学家,甲基铝(CH₃Al)是一个关键的结构模块。通过将其与不同配体(如异丙醇基)结合,可以调控前驱体的挥发性、热稳定性和反应活性 [2]。采购CAS: 76392-49-9的甲基铝可以作为合成这些新型前驱体的起点,其目标是在更低的温度下实现高效率的单源沉积,这是传统二聚体TMA难以实现的 [1]。

高活性甲基铝氧烷 (MAO) 助催化剂的合成

甲基铝氧烷 (MAO) 是烯烃聚合中不可或缺的助催化剂。虽然MAO通常由三甲基铝 (TMA) 水解制备,但甲基铝单体CH₃Al是这一水解过程中的关键反应中间体。对甲基铝(CH₃Al)单体的研究和利用,有助于开发具有不同甲基/铝摩尔比和TMA含量的MAO组分 [3]。研究表明,不同结构的MAO对催化活性和聚合物性能有显著影响,采购单体甲基铝用于精确控制MAO的合成和结构研究,对于开发新一代高性能茂金属催化剂体系具有战略意义 [4]。

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